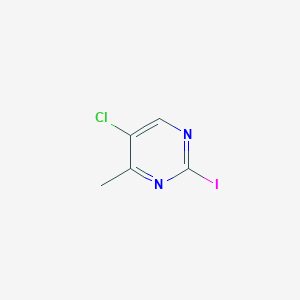

5-Chloro-2-iodo-4-methylpyrimidine

Description

Significance of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Halogenated pyrimidines are crucial intermediates in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. rsc.org The carbon-halogen bond acts as a synthetic handle, allowing for the regioselective introduction of various functional groups through reactions like nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The electron-deficient nature of the pyrimidine (B1678525) ring makes it inherently more reactive toward nucleophiles compared to analogous benzene (B151609) halides. researchgate.net

These intermediates are instrumental in the synthesis of highly functionalized pyrimidine derivatives, which are explored for a wide range of applications. nih.gov The strategic placement of one or more halogen atoms allows chemists to build molecular complexity in a controlled, stepwise manner. This has made halogenated pyrimidines indispensable precursors for creating libraries of compounds for drug discovery and for developing novel materials with specific electronic properties. rsc.orgnih.gov

Positional and Substituent Effects in Pyrimidine Chemistry

The reactivity of a halogenated pyrimidine is profoundly influenced by the position of the halogen atom on the ring and the presence of other substituents. The pyrimidine ring is electron-deficient, and this effect is most pronounced at positions 2, 4, and 6, which are ortho or para to the ring nitrogens. Consequently, these positions are highly activated towards nucleophilic substitution. In contrast, the 5-position is the least electron-deficient and is the preferred site for electrophilic substitution. slideshare.netwikipedia.orgyoutube.com

Halogen atoms at the 2, 4, or 6-positions are readily displaced by nucleophiles. The presence of electron-withdrawing groups elsewhere on the ring can further enhance this reactivity, while electron-donating groups can decrease it. In di- or polyhalogenated pyrimidines, the distinct electronic environments of each halogen allow for selective reactions. For instance, in cross-coupling reactions, the reactivity order for halogens is typically I > Br > Cl, allowing for sequential functionalization. nih.gov This differential reactivity is a cornerstone of modern synthetic strategy, enabling the programmed construction of complex substituted pyrimidines.

| Position on Pyrimidine Ring | Typical Reactivity | Driving Factors |

| C2, C4, C6 | Susceptible to Nucleophilic Substitution | Electron deficiency due to proximity to ring nitrogen atoms. |

| C5 | Susceptible to Electrophilic Substitution | Least electron-deficient carbon, behaving more like a carbon in an aromatic benzene ring. |

Overview of 5-Chloro-2-iodo-4-methylpyrimidine within Contemporary Pyrimidine Research

Within the diverse family of halogenated pyrimidines, 5-Chloro-2-iodo-4-methylpyrimidine stands out as a highly functionalized and synthetically useful intermediate. Its structure incorporates several features that allow for controlled, regioselective chemical transformations. The presence of two different halogens—iodine and chlorine—at distinct positions is particularly significant.

The carbon-iodine bond at the C2 position is significantly more reactive than the carbon-chlorine bond at the C5 position in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govyoutube.comnih.govrsc.org This predictable difference in reactivity allows chemists to selectively replace the iodine atom with a new substituent while leaving the chlorine atom intact for a subsequent, different transformation. This stepwise approach is a powerful tool for creating complex, unsymmetrically substituted pyrimidine derivatives that would be difficult to access through other means.

The methyl group at C4 also influences the ring's electronic properties and provides an additional steric element to consider in reaction planning. This specific compound serves as a prime example of how modern organic synthesis utilizes precisely substituted building blocks to construct elaborate molecular architectures efficiently.

Physicochemical Properties of 5-Chloro-2-iodo-4-methylpyrimidine

| Property | Value |

| CAS Number | 1934475-51-0 |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol |

Properties

IUPAC Name |

5-chloro-2-iodo-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHXISNWDIQRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857677 | |

| Record name | 5-Chloro-2-iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260810-52-3 | |

| Record name | 5-Chloro-2-iodo-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Iodo 4 Methylpyrimidine and Analogous Derivatives

Direct Halogenation Strategies of Pyrimidine (B1678525) Ring Systems

Direct halogenation of a pre-formed pyrimidine ring offers the most straightforward approach to introducing halogen atoms. However, achieving regioselectivity can be a significant challenge due to the electronic nature of the pyrimidine ring.

Regioselective Halogenation Approaches

The electronic properties of the pyrimidine ring, with its two nitrogen atoms, generally direct electrophilic attack to the C5 position, which is the most electron-rich. In contrast, the C2, C4, and C6 positions are more electron-deficient and susceptible to nucleophilic attack. This inherent reactivity can be exploited for regioselective halogenation.

For a compound like 5-Chloro-2-iodo-4-methylpyrimidine, a plausible direct halogenation strategy could involve a stepwise approach. Starting with 4-methylpyrimidine (B18481), an electrophilic chlorination would be expected to occur at the C5 position. Subsequently, introduction of the iodine at the C2 position would likely require a different strategy, possibly involving functionalization of the C2 position to facilitate iodination.

A method for the direct iodination at the C5 position of pyrimidines has been developed using a combination of iodine and a nitrate (B79036) salt, such as silver nitrate (AgNO₃), under solvent-free mechanochemical conditions mit.edu. This environmentally friendly approach provides high yields and short reaction times mit.edu. While this method targets the C5 position, it highlights the feasibility of direct iodination on the pyrimidine core.

For analogous heterocyclic systems like pyrazolo[1,5-a]pyrimidines, regioselective C3 halogenation has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature nih.gov. This suggests that with the appropriate choice of reagents and conditions, direct and regioselective halogenation of the pyrimidine ring is achievable.

Optimization of Halogenating Agents and Reaction Conditions

The choice of halogenating agent and reaction conditions is critical for controlling the regioselectivity and yield of the reaction. For chlorination at the C5 position, common electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) could be employed.

For the iodination step, various iodinating agents are available. N-iodosuccinimide (NIS) is a common reagent for electrophilic iodination . The synthesis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine, an analogous compound, is achieved by reacting 4-chloro-2-(methylthio)pyrimidine with iodine in the presence of an oxidizing agent in a solvent like dimethylformamide (DMF) . This indicates that direct iodination at the 5-position of a pre-chlorinated pyrimidine is a viable strategy.

The following table summarizes various halogenating agents and their typical applications in the synthesis of halogenated pyrimidines and related heterocycles.

| Halogenating Agent | Target Position | Heterocycle System | Reference |

| Iodine / Silver Nitrate | C5 | Pyrimidines | mit.edu |

| Potassium Halide / PIDA | C3 | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| N-Iodosuccinimide (NIS) | C4 | 2-Methoxy-5-methylpyridine | |

| Iodine / Oxidizing Agent | C5 | 4-Chloro-2-(methylthio)pyrimidine | |

| Phosphorus Oxychloride | C4 | 2-Amino-6-methylpyrimidine | chemicalbook.com |

Multi-Step Synthesis from Precursor Pyrimidines

Multi-step synthesis provides a more controlled and often more versatile approach to constructing complex molecules like 5-Chloro-2-iodo-4-methylpyrimidine. This typically involves building the desired functionality onto a simpler pyrimidine precursor through a series of reactions.

Nitration, Reduction, and Subsequent Diazotization-Iodination Sequences

A classic and reliable method for introducing an iodine atom onto an aromatic or heteroaromatic ring is through a Sandmeyer-type reaction, which involves the diazotization of a primary amine followed by treatment with an iodide salt. This strategy can be adapted for the synthesis of 2-iodopyrimidines.

A potential multi-step synthesis of 5-Chloro-2-iodo-4-methylpyrimidine could start from a suitable precursor such as 2-amino-5-chloro-4-methylpyrimidine. The synthesis of a related compound, 2-amino-4-chloro-6-methylpyrimidine (B145687), has been reported from isocytosine (B10225) (2-amino-4-hydroxypyrimidine) by treatment with phosphorus oxychloride chemicalbook.com. A similar approach could likely be used to synthesize the required 2-amino-5-chloro-4-methylpyrimidine precursor.

Once the 2-amino-5-chloro-4-methylpyrimidine is obtained, it can undergo diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with an iodide source, such as potassium iodide (KI), would then yield the final product, 5-Chloro-2-iodo-4-methylpyrimidine.

This multi-step approach is exemplified in the synthesis of 2-chloro-4-iodo-5-methylpyridine, where a 2-chloro-5-methylpyridine (B98176) precursor undergoes nitration, reduction to the corresponding amine, and finally diazotization and iodination to introduce the iodine at the 4-position google.com.

The general sequence for this synthetic strategy is outlined below:

| Step | Reaction | Reagents | Intermediate/Product | Reference (Analogous) |

| 1 | Chlorination/Amination | Varies | 2-Amino-5-chloro-4-methylpyrimidine | chemicalbook.com |

| 2 | Diazotization | NaNO₂, H₂SO₄ | 5-Chloro-4-methylpyrimidine-2-diazonium salt | google.com |

| 3 | Iodination | KI | 5-Chloro-2-iodo-4-methylpyrimidine | google.com |

Functional Group Interconversion on Pyrimidine Intermediates

Functional group interconversion (FGI) is a powerful tool in multi-step synthesis, allowing for the transformation of one functional group into another to achieve the desired substitution pattern. In the context of synthesizing 5-Chloro-2-iodo-4-methylpyrimidine, FGI could be employed at various stages.

For instance, if a synthetic route yields a hydroxyl or thiol group at the C2 or C5 position, these can be converted to the desired halogen. A hydroxyl group at the C2 or C4/C6 position of a pyrimidine can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) thieme.de. The synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (isocytosine) using phosphorus oxychloride is a prime example of this type of transformation chemicalbook.com.

Similarly, a thiol group can be converted to a chloro group. The chlorine and iodine atoms on the final product can also undergo nucleophilic substitution, allowing for further derivatization .

Catalytic Synthesis Approaches for Halogenated Pyrimidines

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. While specific catalytic methods for the synthesis of 5-Chloro-2-iodo-4-methylpyrimidine are not widely reported, general catalytic halogenation techniques for aromatic and heteroaromatic systems could potentially be adapted.

Ruthenium-catalyzed intramolecular halogenation of O-methylbenzohydroximoyl halides has been shown to produce halogenated aromatic nitriles with high regioselectivity rsc.org. Vanadate-dependent metalloenzymes have inspired the use of ammonium (B1175870) metavanadate to catalyze the halogenation of various organic substrates with good yields and selectivity rsc.org.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to functionalize halogenated pyrimidines nih.gov. While not a direct synthesis of the halogenated pyrimidine itself, these catalytic methods are crucial for the subsequent use of compounds like 5-Chloro-2-iodo-4-methylpyrimidine as building blocks in the synthesis of more complex molecules.

The development of novel catalytic systems for the direct and regioselective di-halogenation of pyrimidine rings remains an active area of research with the potential to streamline the synthesis of compounds like 5-Chloro-2-iodo-4-methylpyrimidine.

Green Chemistry Considerations in Synthetic Route Development

The development of environmentally benign synthetic routes is paramount in modern chemistry. For the synthesis of 5-Chloro-2-iodo-4-methylpyrimidine and its derivatives, several green chemistry approaches have been explored to minimize environmental impact and enhance safety. These strategies often focus on the use of safer solvents, reduction of waste, and the use of catalytic rather than stoichiometric reagents.

A significant advancement in the green synthesis of iodinated pyrimidines involves the use of solvent-free reaction conditions. Current time information in Općina Punat, HR.nih.govresearchgate.net Mechanical grinding, a form of mechanochemistry, has been successfully employed for the C5 iodination of pyrimidine derivatives. Current time information in Općina Punat, HR.researchgate.net This method avoids the use of hazardous solvents like sulfuric acid and nitric acid, which are often employed in traditional iodination reactions. nih.govresearchgate.net

In one such approach, the direct iodination of pyrimidine precursors is achieved by grinding the reactants with molecular iodine (I₂) and a catalyst, such as silver nitrate (AgNO₃), at room temperature. Current time information in Općina Punat, HR.nih.govresearchgate.net This solvent-free method not only reduces pollution but also simplifies the setup and workup procedures, often leading to high yields in a short reaction time. nih.govresearchgate.net The efficiency of various catalysts in this solid-state reaction has been investigated, with silver-containing salts demonstrating high catalytic activity. Current time information in Općina Punat, HR.

Another green approach involves the use of ionic liquids as a reaction medium for the halogenation of pyrimidine-based nucleosides. openmedicinalchemistryjournal.com Ionic liquids are non-volatile and can often be recycled, making them a more sustainable alternative to conventional organic solvents. openmedicinalchemistryjournal.com The C-5 halogenation of pyrimidines has been achieved with high efficiency using N-halosuccinimides in an ionic liquid medium without the need for a catalyst. openmedicinalchemistryjournal.com

The principles of green chemistry also encourage the use of multi-component reactions, which can significantly reduce the number of synthetic steps, thereby minimizing waste and energy consumption. researchgate.net While specific multi-component reactions for 5-Chloro-2-iodo-4-methylpyrimidine are not widely reported, the development of such processes for pyrimidine synthesis in general highlights a promising avenue for future research. researchgate.net

The following table summarizes key findings from research into greener synthetic methods for iodinated pyrimidines.

| Green Chemistry Approach | Reagents/Conditions | Key Advantages | Reference |

| Solvent-Free Mechanochemistry | Molecular Iodine (I₂), Silver Nitrate (AgNO₃), Mechanical Grinding | Avoids toxic solvents, reduced pollution, simple setup, high yields, short reaction times. | Current time information in Općina Punat, HR.nih.govresearchgate.net |

| Ionic Liquid Medium | N-halosuccinimides, Ionic Liquid | Recyclable solvent, high efficiency, no catalyst required for certain reactions. | openmedicinalchemistryjournal.com |

Considerations for Industrial Scale-Up and Process Optimization

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations. For the production of 5-Chloro-2-iodo-4-methylpyrimidine, process optimization is crucial to ensure economic viability, safety, and consistent product quality.

A key aspect of industrial scale-up is the development of a robust and reproducible process. This often involves the application of Design of Experiments (DoE), a statistical approach to systematically evaluate the effects of multiple process variables on the final product. nih.govnih.gov For the synthesis of 5-Chloro-2-iodo-4-methylpyrimidine, DoE could be used to optimize parameters such as reaction temperature, reagent stoichiometry, reaction time, and catalyst loading to maximize yield and purity while minimizing costs and waste. nih.govnih.gov

Process intensification is another critical consideration for industrial synthesis. This involves the development of innovative equipment and techniques to improve production efficiency. iict.res.in Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the industrial production of fine chemicals. iict.res.in These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. The synthesis of related heterocyclic compounds has been successfully demonstrated using flow chemistry, suggesting its potential applicability for the production of 5-Chloro-2-iodo-4-methylpyrimidine. iict.res.in

The selection of raw materials is also a critical factor in industrial synthesis. For instance, a patented method for a related compound, 2-chloro-4-iodo-5-methylpyridine, highlights a multi-step synthesis starting from readily available 2-chloro-5-methylpyridine, which is described as suitable for industrial mass production. nih.gov This suggests that a similar strategy, starting from accessible precursors, would be advantageous for the large-scale synthesis of 5-Chloro-2-iodo-4-methylpyrimidine.

Furthermore, process optimization on an industrial scale necessitates a thorough understanding of potential impurities and the development of effective purification methods. Techniques such as crystallization and chromatography would need to be optimized for large-scale operation to ensure the final product meets the required specifications.

The table below outlines key considerations for the industrial scale-up of 5-Chloro-2-iodo-4-methylpyrimidine synthesis.

| Consideration | Key Aspects | Potential Benefits |

| Process Optimization (DoE) | Systematic evaluation of reaction parameters (temperature, stoichiometry, etc.). | Maximized yield and purity, minimized costs and waste. |

| Process Intensification (Flow Chemistry) | Continuous processing, enhanced heat/mass transfer. | Improved safety, higher yields, better process control. |

| Raw Material Selection | Use of readily available and cost-effective starting materials. | Economic viability of the overall process. |

| Purification | Optimization of large-scale crystallization or chromatography. | Consistent product quality and purity. |

Chemical Reactivity and Transformative Derivatization of 5 Chloro 2 Iodo 4 Methylpyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of halogen atoms further activates the ring for such reactions.

In 5-Chloro-2-iodo-4-methylpyrimidine, the two halogen atoms, chlorine and iodine, serve as excellent leaving groups for nucleophilic substitution. The reactivity of these positions is influenced by the electronic effects of the pyrimidine nitrogens and the other substituents. Generally, the C-2 and C-4 positions in the pyrimidine ring are the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.

In the case of 5-Chloro-2-iodo-4-methylpyrimidine, the C-2 position is generally more reactive towards nucleophiles than the C-5 position. This is attributed to the activation by two adjacent nitrogen atoms, whereas the C-5 position is only activated by one. stackexchange.com Therefore, nucleophilic substitution will preferentially occur at the C-2 position, displacing the iodo group. The chloro group at C-5 is less prone to substitution under typical SNAr conditions. This differential reactivity allows for selective functionalization of the pyrimidine core. For instance, treatment with a nucleophile can selectively displace the iodine at C-2, leaving the chlorine at C-5 intact for subsequent transformations.

It has been noted that in 2,4-dichloropyrimidine, the chlorine at the 4-position is more reactive than the one at the 2-position. stackexchange.comresearchgate.net This is often explained by the frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C-4 carbon, making it more susceptible to nucleophilic attack. stackexchange.com

The methyl group at the C-4 position of 5-Chloro-2-iodo-4-methylpyrimidine exerts a modest electronic and steric influence on the reactivity of the pyrimidine ring. Electronically, the methyl group is a weak electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, this effect is generally outweighed by the strong activating effect of the two nitrogen atoms and the two halogen substituents.

Sterically, the methyl group at C-4 can hinder the approach of a nucleophile to the adjacent C-5 position. This steric hindrance further contributes to the lower reactivity of the C-5 chloro group compared to the C-2 iodo group. The accessibility of the C-2 position, being ortho to a nitrogen and meta to the methyl group, is less sterically encumbered, favoring nucleophilic attack at this site.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution (EAS) reactions. The two nitrogen atoms strongly deactivate the ring towards electrophilic attack. However, the presence of activating groups can facilitate such reactions, although they typically require harsh conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 5-Chloro-2-iodo-4-methylpyrimidine is an excellent substrate for these reactions due to the presence of two different halogen atoms, allowing for selective and sequential couplings.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. libretexts.orgnih.gov The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl > F, which is the reverse of the typical order in SNAr reactions. libretexts.org

This differential reactivity is highly advantageous when working with 5-Chloro-2-iodo-4-methylpyrimidine. The significantly greater reactivity of the C-I bond compared to the C-Cl bond allows for highly selective Suzuki-Miyaura coupling at the C-2 position. By carefully choosing the reaction conditions, one can selectively couple an aryl or vinyl group at the C-2 position while leaving the C-5 chloro group untouched. This preserved chloro group can then be used for a subsequent, different cross-coupling reaction or a nucleophilic substitution.

Table 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Chloro-4-methyl-2-phenylpyrimidine |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 5-Chloro-2-(4-methoxyphenyl)-4-methylpyrimidine |

This table is illustrative and represents typical conditions for selective Suzuki-Miyaura coupling.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. libretexts.orgnih.gov Similar to the Suzuki-Miyaura coupling, the reactivity of the halide in the Sonogashira reaction follows the order I > Br > Cl. libretexts.org

This reactivity trend allows for the selective alkynylation of 5-Chloro-2-iodo-4-methylpyrimidine at the C-2 position. The iodo group readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle, while the chloro group at C-5 remains unreactive under standard Sonogashira conditions. This selectivity provides a straightforward route to 2-alkynyl-5-chloro-4-methylpyrimidines, which are versatile intermediates for further synthetic manipulations.

Table 2: Selective Sonogashira Coupling at the C-2 Position

| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-Chloro-4-methyl-2-(phenylethynyl)pyrimidine |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 5-Chloro-4-methyl-2-((trimethylsilyl)ethynyl)pyrimidine |

This table is illustrative and represents typical conditions for selective Sonogashira coupling.

Other Palladium-Catalyzed C-Heteroatom Bond Formations (e.g., C-N, C-S)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, and in the context of 5-Chloro-2-iodo-4-methylpyrimidine, these reactions offer a pathway to introduce nitrogen and sulfur nucleophiles. The differential reactivity of the C-I and C-Cl bonds is key to achieving selective functionalization. Generally, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This allows for selective substitution at the C2 position.

C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl or heteroaryl halides and amines, catalyzed by a palladium complex. For 5-Chloro-2-iodo-4-methylpyrimidine, this reaction is expected to proceed selectively at the C2 position, replacing the iodo group. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. While specific studies on 5-Chloro-2-iodo-4-methylpyrimidine are limited, research on analogous 2-chloropyrimidines and other dihalopyrimidines demonstrates the feasibility of this transformation. For instance, the amination of 2-chloropyrimidines has been successfully achieved using various palladium catalysts and ligands. nih.gov

A general representation of the Buchwald-Hartwig amination on 5-Chloro-2-iodo-4-methylpyrimidine is as follows:

Reaction Scheme for Buchwald-Hartwig Amination

A representative, hypothetical reaction scheme.

C-S Bond Formation (Thiolation)

Similarly, palladium-catalyzed thiolation enables the introduction of a sulfur moiety. The reaction of 5-Chloro-2-iodo-4-methylpyrimidine with thiols in the presence of a suitable palladium catalyst and base would selectively yield 2-thio-substituted pyrimidines. Recent studies on 2,4-dihalopyrimidines have shown that C2-selective thiolation can be achieved with high efficiency using palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands. acs.orgthieme-connect.com This approach overcomes the inherent preference for C4 substitution in many pyrimidine systems.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 2,4-dichloropyrimidine | Various thiols | Pd(II)/bulky NHC | C2-thiolated pyrimidine | acs.orgthieme-connect.com |

| 5-bromo-2-chloropyrimidine | Sodium methyl mercaptide | None (nucleophilic substitution) | 2,5-bis(methylthio)pyrimidine | google.com |

This table presents data for analogous compounds to illustrate the potential for C-S bond formation.

Oxidative and Reductive Transformations of the Compound

The oxidative and reductive transformations of 5-Chloro-2-iodo-4-methylpyrimidine can target either the pyrimidine ring, the methyl group, or the halogen substituents, leading to a variety of functionalized products.

Oxidation

The methyl group at the C4 position is susceptible to oxidation to an aldehyde or a carboxylic acid under appropriate conditions. Such transformations can be achieved using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). However, the reaction conditions must be carefully controlled to avoid undesired side reactions on the electron-rich pyrimidine ring or with the halogen substituents. The oxidation of methyl groups on pyrimidine rings has been documented in various contexts, often leading to key intermediates for further derivatization. researchgate.net

Reduction

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms. The greater reactivity of the C-I bond suggests that selective reduction of the iodo group at the C2 position can be achieved, leaving the chloro group at C5 intact. This can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like zinc dust in acetic acid. The electrochemical reduction of iodinated organic compounds is also a known method for dehalogenation. nih.govwikipedia.org

| Transformation | Reagent/Condition | Expected Product | Reference (Analogous Reactions) |

| Oxidation of methyl group | KMnO₄ or SeO₂ | 5-Chloro-2-iodo-pyrimidine-4-carbaldehyde or -carboxylic acid | researchgate.net |

| Reductive deiodination | H₂/Pd-C or Zn/AcOH | 5-Chloro-4-methylpyrimidine | nih.govwikipedia.org |

This table provides hypothetical transformations based on established chemical principles and analogous reactions.

Chemo- and Regioselective Transformations for Selective Functionalization

The presence of two different halogen atoms at distinct positions on the pyrimidine ring is the cornerstone of chemo- and regioselective transformations of 5-Chloro-2-iodo-4-methylpyrimidine. The inherent difference in reactivity between the C-I and C-Cl bonds under various reaction conditions allows for stepwise functionalization.

The C2-iodo group is more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, as well as Buchwald-Hartwig amination, due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. nih.gov This allows for the selective introduction of a wide range of substituents at the C2 position while preserving the C5-chloro substituent for subsequent transformations.

For example, a Suzuki coupling with an arylboronic acid would be expected to first occur at the C2 position. The resulting 2-aryl-5-chloro-4-methylpyrimidine could then undergo a second cross-coupling reaction at the C5 position, potentially under more forcing conditions or with a different catalyst system, to introduce a second, different aryl group. This stepwise approach is a powerful strategy for the synthesis of unsymmetrically substituted pyrimidines. Studies on dihalopyrimidines have demonstrated the feasibility of such regioselective cross-coupling reactions. mdpi.comresearchgate.net

| Reaction Type | Position of Initial Reaction | Rationale | Reference (Analogous Reactions) |

| Suzuki Coupling | C2 | Higher reactivity of C-I bond | mdpi.comresearchgate.net |

| Sonogashira Coupling | C2 | Higher reactivity of C-I bond | wikipedia.orgorganic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | C2 | Higher reactivity of C-I bond | chemrxiv.org |

| Thiolation | C2 | Catalyst control with bulky ligands | acs.orgthieme-connect.com |

This table outlines the expected regioselectivity for various cross-coupling reactions based on the differential reactivity of the halogen substituents.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) and the intensity of the absorption (molar absorptivity) are characteristic of the molecule's electronic structure, particularly the system of conjugated π-bonds.

For 5-Chloro-2-iodo-4-methylpyrimidine, the pyrimidine (B1678525) ring constitutes the core chromophore. The presence of substituents—chloro, iodo, and methyl groups—is expected to modulate the electronic transitions of the parent pyrimidine structure. Halogen substituents can exert both inductive (-I) and resonance (+M) effects, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

Based on these findings, it is anticipated that 5-Chloro-2-iodo-4-methylpyrimidine would display a complex UV-Vis spectrum with several absorption maxima. The iodine atom, being more polarizable and having a stronger electron-donating resonance effect than chlorine, would likely influence the position and intensity of these bands significantly.

Table 1: Comparison of UV Absorption Bands for Pyrimidine and Halogenated Pyrimidines

| Compound | Band I (eV) | Band II (eV) | Band III (eV) | Band IV (eV) |

|---|---|---|---|---|

| Pyrimidine | 3.7–4.6 | 4.6–5.7 | 5.7–6.7 | 6.7–8.2 |

| 2-Chloropyrimidine (B141910) | 3.7–4.6 | 4.6–5.7 | 5.7–6.7 | 6.7–8.2 |

| 2-Bromopyrimidine (B22483) | 3.7–4.6 | 4.6–5.7 | 5.7–6.7 | 6.7–8.2 |

Data derived from a comparative study on halopyrimidines. rsc.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For 5-Chloro-2-iodo-4-methylpyrimidine (molecular formula C₅H₄ClIN₂), the expected molecular weight is approximately 254.45 g/mol . In ESI-MS, a prominent ion peak corresponding to [C₅H₄ClIN₂ + H]⁺ would be expected at m/z 255.46. The isotopic pattern of this peak would be characteristic, showing the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic).

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For 5-Chloro-2-iodo-4-methylpyrimidine, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass. The calculated monoisotopic mass of C₅H₄³⁵ClIN₂ is 253.9108. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample and for analyzing complex mixtures. In the context of the synthesis of 5-Chloro-2-iodo-4-methylpyrimidine, LC-MS could be employed to monitor the reaction progress, identify by-products, and determine the purity of the final product. The retention time from the LC would be characteristic of the compound under specific chromatographic conditions, while the mass spectrum would confirm its identity. The development of quantitative LC-MS/MS methods is also possible for the sensitive detection of related pyrimidine derivatives in various matrices. nih.gov

X-ray Based Spectroscopic and Diffraction Techniques

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

While no specific XPS data for 5-Chloro-2-iodo-4-methylpyrimidine has been published, a detailed study on other halogenated pyrimidines, such as 2-chloropyrimidine and 5-bromo-2-chloropyrimidine, provides a strong basis for predicting the expected XPS spectra. nih.govacs.org The XPS survey scan would show peaks corresponding to the core levels of all elements present: C 1s, N 1s, Cl 2p, and I 3d. High-resolution spectra of each of these peaks would provide information about the chemical environment and oxidation states of the atoms.

For example, the C 1s spectrum would be a composite of peaks corresponding to the different carbon atoms in the pyrimidine ring, influenced by their bonding to nitrogen, chlorine, and the methyl group. The N 1s spectrum would reveal the chemical state of the two nitrogen atoms in the pyrimidine ring. The Cl 2p spectrum would show a characteristic doublet (2p₃/₂ and 2p₁/₂) with a binding energy indicative of a covalent C-Cl bond. Similarly, the I 3d spectrum would present a doublet (3d₅/₂ and 3d₃/₂) corresponding to the C-I bond. The binding energies are sensitive to the inductive and resonance effects of the substituents on the aromatic ring. nih.govacs.org

Table 2: Expected Core-Level Binding Energies (eV) for 5-Chloro-2-iodo-4-methylpyrimidine based on Related Compounds

| Element | Core Level | Expected Binding Energy Range (eV) |

|---|---|---|

| Carbon | C 1s | 284 - 288 |

| Nitrogen | N 1s | 399 - 401 |

| Chlorine | Cl 2p₃/₂ | ~200 - 201 |

| Iodine | I 3d₅/₂ | ~619 - 620 |

Values are estimations based on data for other halogenated pyrimidines. nih.govacs.org

Single-Crystal X-ray Diffraction (SXRD) for Definitive Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SXRD) stands as the unequivocal gold standard for the determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its properties in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, leading to an unambiguous assignment of atomic positions.

For a molecule such as 5-Chloro-2-iodo-4-methylpyrimidine, an SXRD analysis would yield definitive proof of its molecular structure, confirming the substitution pattern on the pyrimidine ring and revealing the precise spatial orientation of the chloro, iodo, and methyl groups.

While a specific crystallographic study for 5-Chloro-2-iodo-4-methylpyrimidine is not publicly available in the surveyed literature, the structural effects of individual substituents on the pyrimidine core have been investigated. Studies on related compounds, such as 2-chloropyrimidine and 5-methylpyrimidine, provide valuable insights into the expected structural parameters. scispace.com

Research has shown that substitution on the pyrimidine ring can lead to small but significant changes in the ring's geometry. For instance, the introduction of a methyl group at the 5-position has been observed to increase the length of the adjacent C-C bonds and alter the ring angles. scispace.com Similarly, a chlorine atom at the 2-position influences the N-C-N bond angle and shortens the adjacent C-N bonds. scispace.com Based on these findings, the structure of 5-Chloro-2-iodo-4-methylpyrimidine would be expected to exhibit a combination of these effects, alongside the significant steric and electronic influence of the large iodine atom at the 2-position.

To illustrate the nature of data obtained from an SXRD experiment, the crystallographic data for 2-chloropyrimidine, a related compound, is presented below. This data is derived from a study conducted at 107 K. scispace.com

Table 1: Representative Crystallographic Data for 2-Chloropyrimidine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.849(1) |

| b (Å) | 9.073(1) |

| c (Å) | 13.018(2) |

| β (°) | 90.53(1) |

| Volume (ų) | 454.1(2) |

| Z (molecules/unit cell) | 4 |

| Radiation | MoKα (λ = 0.71069 Å) |

| Temperature (K) | 107 |

This table is interactive and can be sorted by column.

The crystal packing of 5-Chloro-2-iodo-4-methylpyrimidine would likely be influenced by various intermolecular interactions. Given the presence of both chlorine and iodine atoms, the formation of halogen bonds (C-Cl···N or C-I···N) would be a key feature to investigate, as these interactions can play a significant role in dictating the supramolecular architecture of the crystal.

Computational and Theoretical Investigations of 5 Chloro 2 Iodo 4 Methylpyrimidine

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for predicting the molecular structure and properties of chemical compounds with a high degree of accuracy.

The geometry of a molecule is fundamental to its reactivity and physical properties. For the analogous compound, 2,4-dichloro-5-methylpyrimidine (B13550), DFT calculations were employed to determine the optimized molecular structure. The calculations reveal key bond lengths and angles within the pyrimidine (B1678525) ring and its substituents. tandfonline.com

Interactive Data Table: Optimized Geometrical Parameters of 2,4-dichloro-5-methylpyrimidine

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | N1-C2 | 1.325 |

| C2-N3 | 1.328 | |

| N3-C4 | 1.332 | |

| C4-C5 | 1.411 | |

| C5-C6 | 1.378 | |

| C6-N1 | 1.339 | |

| C2-Cl7 | 1.733 | |

| C4-Cl8 | 1.722 | |

| C5-C9 | 1.505 | |

| Bond Angle (°) | C6-N1-C2 | 118.0 |

| N1-C2-N3 | 127.2 | |

| C2-N3-C4 | 117.4 | |

| N3-C4-C5 | 123.6 | |

| C4-C5-C6 | 116.5 | |

| C5-C6-N1 | 122.9 |

These optimized parameters provide a foundational understanding of the steric and electronic environment of the molecule. The study also investigated the potential for intermolecular interactions, predicting the formation of hydrogen bonds in a dimeric form. tandfonline.com

Theoretical calculations are instrumental in interpreting experimental spectroscopic data.

Vibrational Spectroscopy: The vibrational frequencies for 2,4-dichloro-5-methylpyrimidine were calculated and show good agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, with a root mean square error of 10.0 cm⁻¹. Key vibrational modes include C-N and C-C stretching, as well as in-plane and out-of-plane bending of the various functional groups. tandfonline.com

Interactive Data Table: Selected Vibrational Frequencies for 2,4-dichloro-5-methylpyrimidine

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-N stretching | 1548 | 1562 | 1564 |

| C-C stretching | 1102 | 1099 | - |

| C-H stretching | 3055 | - | 3055 |

| Ring vibration | 657 | - | 665 |

| Asymmetric stretching (CH₃) | 2928 | 2928 | 2929 |

Electronic Spectroscopy: The electronic properties, such as the electronic transitions, were analyzed using simulated Ultraviolet-Visible (UV-Vis) spectra. The primary electronic transitions observed were attributed to n→π* and π→π* transitions. tandfonline.com

NMR Chemical Shifts: While the referenced study on 2,4-dichloro-5-methylpyrimidine did not provide predicted NMR data, computational methods are widely used for the accurate prediction of ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.gov These predictions are invaluable for the structural elucidation of organic compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgyoutube.comlibretexts.orgyoutube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation. For 2,4-dichloro-5-methylpyrimidine, the HOMO energy was calculated to be -8.3619 eV. The distribution of the HOMO is crucial in determining the sites of electrophilic attack. tandfonline.com

The LUMO is the orbital to which a molecule is most likely to accept electrons. A lower LUMO energy level suggests a greater ability to accept electrons. The LUMO energy for 2,4-dichloro-5-methylpyrimidine was determined to be -1.1155 eV. The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. For this molecule, the HOMO-LUMO gap is 7.2464 eV, indicating significant stability. tandfonline.com

Interactive Data Table: Frontier Molecular Orbital Properties of 2,4-dichloro-5-methylpyrimidine

| Parameter | Value (eV) |

| HOMO Energy | -8.3619 |

| LUMO Energy | -1.1155 |

| HOMO-LUMO Gap | 7.2464 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including hyperconjugative interactions and charge delocalization. tandfonline.com This analysis for 2,4-dichloro-5-methylpyrimidine reveals significant stabilization energies arising from the interactions between occupied and unoccupied orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.orgnih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems where electrostatic recognition between a ligand and its receptor is often crucial for its pharmacological action. researchgate.netchemrxiv.org The MEP map is color-coded to represent the electrostatic potential on the molecule's surface: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

For 5-Chloro-2-iodo-4-methylpyrimidine, an MEP analysis would be expected to reveal:

Negative Potential: High electron density would likely be concentrated around the two nitrogen atoms of the pyrimidine ring and the highly electronegative chlorine atom. These areas, particularly the lone pairs on the nitrogen atoms, would be identified as the most probable sites for hydrogen bonding and interactions with electrophiles. nih.gov

Positive Potential: Electron-deficient regions would be anticipated around the hydrogen atoms of the methyl group.

Iodine's Role: The iodine atom, due to its size and polarizability, could exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor, a key interaction in drug design.

The insights from an MEP map are fundamental for understanding noncovalent interactions and guiding the design of new molecules with specific binding affinities. nih.gov

| Atomic Site | Predicted MEP Value Range (kcal/mol) | Implication |

|---|---|---|

| Ring Nitrogen Atoms (N1, N3) | -50 to -30 | Strongly nucleophilic; primary sites for hydrogen bond acceptance. |

| Chlorine Atom (Cl) | -25 to -10 | Electron-rich region; contributes to overall negative potential. |

| Iodine Atom (I) | -5 to +15 | Potential for a positive sigma-hole, enabling halogen bonding. |

| Methyl Group Hydrogens (H) | +10 to +20 | Weakly electrophilic sites. |

Quantum Chemical Calculations for Reactivity Predictions and Selectivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting molecular reactivity. mdpi.comscienceopen.com These methods calculate electronic structure properties that provide a quantitative understanding of a molecule's behavior in chemical reactions. rsc.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more easily polarized and reactive. ajrconline.org

For 5-Chloro-2-iodo-4-methylpyrimidine, quantum chemical calculations could determine:

Global Reactivity Descriptors: Calculation of properties like ionization potential, electron affinity, electronegativity, and global hardness would provide a comprehensive profile of the molecule's stability and reactivity. researchgate.net

Site Selectivity: Fukui functions or other local reactivity descriptors could be calculated to predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, thus explaining the regioselectivity of its reactions.

Reaction Energetics: The energy changes associated with potential reactions, such as the substitution of the iodo or chloro groups, could be modeled to predict the most favorable reaction pathways. fiveable.me

These theoretical predictions are vital for guiding synthetic chemistry, helping to design experiments and understand reaction outcomes before they are tested in the lab. rsc.org

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and relatively low reactivity. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Dipole Moment (μ) | 2.1 D | Indicates a moderate overall molecular polarity. |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the structural features of molecules with their physical, chemical, or biological properties. ontosight.aiontosight.ai The fundamental principle is that a molecule's structure dictates its properties. ontosight.ai By calculating a set of numerical values known as "molecular descriptors" for a series of related compounds, a mathematical model can be built to predict the properties of new or untested molecules. researchgate.netnih.gov

A QSPR study for 5-Chloro-2-iodo-4-methylpyrimidine and related analogs would involve:

Descriptor Calculation: Computing a wide range of descriptors that encode structural information. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., dipole moment). google.com

Model Development: Using statistical techniques like multiple linear regression or machine learning to create an equation that links the descriptors to a specific property (e.g., solubility, boiling point, or biological activity). ontosight.ai

Validation: Testing the model's predictive power on an independent set of molecules. ontosight.ai

Such models are widely used in drug discovery and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis, saving significant time and resources. biointerfaceresearch.comontosight.ai

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometric | Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to permeability. |

| Electronic | LogP | Lipophilicity or hydrophobicity. |

| Quantum-Chemical | HOMO-LUMO Gap | Chemical reactivity and stability. |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. diva-portal.org These materials are critical for advanced technologies like optical switching, data storage, and frequency conversion. researchgate.net Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, can possess significant NLO properties. ajrconline.org

Computational chemistry is a primary tool for predicting the NLO response of molecules by calculating properties such as the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. frontiersin.orgresearchgate.net A large hyperpolarizability value indicates a strong NLO response.

A computational investigation of 5-Chloro-2-iodo-4-methylpyrimidine would likely show modest NLO properties due to its relatively small conjugated system. However, the presence of electron-withdrawing (chloro, iodo, ring nitrogens) and electron-donating (methyl) groups could induce some charge asymmetry, contributing to a non-zero hyperpolarizability. DFT calculations could precisely quantify these NLO parameters and compare them to known NLO materials to assess its potential for photonic applications. ajrconline.org

| NLO Property | Symbol | Hypothetical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 2.1 | Indicates charge asymmetry. |

| Average Polarizability | ⟨α⟩ | ~90 | Measures the molecule's response to an electric field. |

| First Hyperpolarizability | β | ~150 | Indicates the second-order NLO response. |

| Second Hyperpolarizability | γ | ~2500 | Indicates the third-order NLO response. |

Computational Elucidation and Validation of Reaction Mechanisms

Understanding the detailed step-by-step pathway of a chemical reaction—its mechanism—is a central goal in chemistry. Computational methods allow chemists to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. fiveable.menih.gov

For 5-Chloro-2-iodo-4-methylpyrimidine, computational elucidation could be applied to various potential reactions, such as nucleophilic aromatic substitution. Given the two halogen substituents, a key question is which one is more readily displaced. A computational study could:

Model Reaction Pathways: Simulate the approach of a nucleophile (e.g., an amine or alkoxide) to both the C2 (iodo-substituted) and C5 (chloro-substituted) positions.

Locate Transition States: Identify the structure and energy of the transition state for each pathway. The activation energy (the energy difference between the reactants and the transition state) is the primary determinant of the reaction rate.

Predict Selectivity: By comparing the activation energies, the model can predict which substitution product will be preferentially formed. The pathway with the lower activation energy will be the kinetically favored one. fiveable.me

These calculations provide mechanistic insights that are often difficult to obtain through experiment alone and are crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes. nih.govjchemrev.com

Mechanistic Studies of Transformations Involving 5 Chloro 2 Iodo 4 Methylpyrimidine

Mechanistic Pathways of Halogenation and Dehalogenation Processes

The halogenation and dehalogenation of the pyrimidine (B1678525) ring are fundamental transformations. The existing substituents on 5-chloro-2-iodo-4-methylpyrimidine—a methyl group at C4, a chloro group at C5, and an iodo group at C2—profoundly influence the regioselectivity and mechanism of these processes.

Further halogenation of 5-chloro-2-iodo-4-methylpyrimidine is unlikely under standard electrophilic conditions due to the electron-withdrawing nature of the two halogen atoms and the pyrimidine ring itself, which deactivates the ring towards electrophilic attack.

Dehalogenation, however, can be achieved under various conditions, with the mechanism being highly dependent on the reagents employed.

Reductive Dehalogenation: This can be accomplished using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation. The generally accepted mechanism for catalytic hydrogenation involves the oxidative addition of the carbon-halogen bond to the surface of the metal catalyst, followed by hydrogenolysis. The C-I bond is significantly weaker than the C-Cl bond, and thus, selective deiodination is expected to occur preferentially.

Base-Induced Dehalogenation: Strong bases can induce dehalogenation through an elimination-addition mechanism, particularly if there is an adjacent proton that can be abstracted. However, in the case of 5-chloro-2-iodo-4-methylpyrimidine, this pathway is less probable due to the absence of a suitably acidic proton.

Electron Transfer Mechanisms in Photochemical Reactions

The photochemical behavior of halogenated pyrimidines is of interest due to their potential applications in phototherapy and materials science. nih.gov The primary photochemical process for compounds like 5-chloro-2-iodo-4-methylpyrimidine upon UV irradiation is the homolytic cleavage of the carbon-halogen bond.

The energy of the C-I bond is lower than that of the C-Cl bond, making it the more probable site of initial cleavage. The proposed mechanism involves the following steps:

Excitation: The molecule absorbs a photon, promoting it to an excited electronic state.

Homolytic Cleavage: In the excited state, the C-I bond undergoes homolysis, generating a pyrimidinyl radical and an iodine radical.

Radical Reactions: The resulting pyrimidinyl radical is highly reactive and can undergo several subsequent reactions, including:

Hydrogen Abstraction: Abstraction of a hydrogen atom from the solvent or another hydrogen donor to yield 5-chloro-4-methylpyrimidine.

Dimerization: Reaction with another pyrimidinyl radical to form a bipyrimidine.

Reaction with Oxygen: In the presence of oxygen, it can form peroxy radicals, leading to a cascade of oxidative degradation products.

Studies on similar 2-halogenated pyridines have shown that photolytic destruction leads to dehalogenation and the formation of hydroxylated species as primary intermediates. nih.gov

Reaction Mechanism Investigations for Transition Metal-Catalyzed Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. 5-Chloro-2-iodo-4-methylpyrimidine is an excellent substrate for such reactions, with the differential reactivity of the C-I and C-Cl bonds allowing for selective and sequential transformations.

The general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) involves a catalytic cycle:

Oxidative Addition: The low-valent palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond. Due to the weaker C-I bond, this step is significantly faster for the iodo substituent than for the chloro substituent. This high selectivity is the cornerstone of sequential functionalization.

Transmetalation: The organopalladium(II) intermediate reacts with the organometallic reagent (e.g., a boronic acid in Suzuki coupling) in the presence of a base. The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This selectivity allows for the stepwise introduction of different substituents at the C2 and C5 positions, providing a versatile route to a wide array of substituted pyrimidines.

| Cross-Coupling Reaction | Catalyst | Reagent | Bond Reactivity |

| Suzuki-Miyaura | Pd(PPh₃)₄ | R-B(OH)₂ | C-I > C-Cl |

| Stille | Pd(PPh₃)₄ | R-Sn(Bu)₃ | C-I > C-Cl |

| Heck | Pd(OAc)₂ | Alkene | C-I > C-Cl |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Alkyne | C-I > C-Cl |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amine | C-I > C-Cl |

Fragmentational Behavior and Decomposition Pathways under Controlled Conditions

Understanding the fragmentation and decomposition pathways of 5-chloro-2-iodo-4-methylpyrimidine is important for its characterization by mass spectrometry and for assessing its thermal stability.

Mass Spectrometry Fragmentation: Under electron impact mass spectrometry (EI-MS), the initial event is the formation of a molecular ion. The fragmentation of this ion is dictated by the relative strengths of the bonds within the molecule. The expected fragmentation pathways include:

Loss of Iodine: The weakest bond is the C-I bond, and therefore, the loss of an iodine radical to form a [M-I]⁺ ion is expected to be a major fragmentation pathway.

Loss of Chlorine: Loss of a chlorine radical to form a [M-Cl]⁺ ion is also possible, but likely to a lesser extent than the loss of iodine.

Loss of Methyl Group: Cleavage of the C-C bond of the methyl group can lead to the loss of a methyl radical.

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring can occur, leading to the formation of smaller charged fragments. Studies on the mass spectral fragmentation of similar pyrimidine derivatives have shown complex patterns involving the loss of small molecules like HCN. researchgate.netnih.gov

Thermal Decomposition: At elevated temperatures, 5-chloro-2-iodo-4-methylpyrimidine is expected to decompose. The initial step in the thermal decomposition is likely the homolytic cleavage of the C-I bond, given its lower bond dissociation energy compared to the C-Cl and C-C bonds. nih.govnih.gov This would generate a pyrimidinyl radical and an iodine radical. These reactive species can then initiate a cascade of further reactions, leading to complex product mixtures. The presence of a methyl group might also provide a pathway for decomposition through radical reactions involving this substituent.

| Condition | Primary Process | Major Fragments/Products |

| Mass Spectrometry (EI) | Ionization and Fragmentation | [M]⁺, [M-I]⁺, [M-Cl]⁺, [M-CH₃]⁺ |

| Thermal Decomposition | Homolytic Bond Cleavage | Pyrimidinyl radicals, I•, Cl•, complex mixture |

Strategic Applications of 5 Chloro 2 Iodo 4 Methylpyrimidine in Contemporary Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The inherent chemical nature of 5-Chloro-2-iodo-4-methylpyrimidine makes it an exemplary building block for the synthesis of a wide array of substituted heterocyclic compounds. The pyrimidine (B1678525) ring itself is a core component of numerous biologically active molecules, including many approved drugs. nih.govnih.govmdpi.com The true versatility of this specific compound, however, lies in the orthogonal reactivity of its iodo and chloro groups.

The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position, particularly in palladium-catalyzed cross-coupling reactions. This reactivity difference enables chemists to selectively functionalize the C2 position while leaving the C5 chlorine atom intact for subsequent transformations. Common cross-coupling reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (amination or etherification) can be performed with high selectivity at the C2 position.

Following the initial modification at the C2 position, the less reactive chloro group at C5 can then be targeted. This position is more susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles, including amines, alcohols, and thiols. This sequential, site-selective functionalization strategy provides a powerful pathway to generate polysubstituted pyrimidines with precise control over the substitution pattern, forming the basis for diverse and complex heterocyclic scaffolds.

Table 1: Potential Site-Selective Reactions of 5-Chloro-2-iodo-4-methylpyrimidine

| Position | Reactive Group | Predominant Reaction Type | Potential Coupling Partners / Reagents |

| C2 | Iodo | Palladium-Catalyzed Cross-Coupling | R-B(OH)₂, R-C≡CH, R-NH₂, R-OH |

| C5 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | R'-NH₂, R'-OH, R'-SH |

Intermediacy in the Construction of Complex Organic Architectures

Building upon its role as a versatile starting material, 5-Chloro-2-iodo-4-methylpyrimidine serves as a crucial intermediate in multi-step syntheses aimed at constructing complex organic molecules. The ability to perform sequential cross-coupling and substitution reactions allows for the methodical build-up of molecular complexity. nih.gov

For instance, a synthetic route could commence with a Suzuki-Miyaura coupling at the C2 iodo-position to introduce an aryl or heteroaryl moiety. The resulting product, a 2-aryl-5-chloro-4-methylpyrimidine, is a new, more complex intermediate. This intermediate can then undergo a nucleophilic aromatic substitution at the C5 position with a primary or secondary amine to yield a 2,5-disubstituted 4-methylpyrimidine (B18481). This step-wise approach is fundamental in constructing molecules with precisely defined three-dimensional shapes and functional group displays, which is often a requirement for potent and selective biological activity, such as in the development of kinase inhibitors. The ability to control the sequence of bond formation is a key advantage offered by this dihalogenated pyrimidine intermediate. nih.gov

Utility in the Synthesis of Libraries of Functionalized Pyrimidines

In modern drug discovery, the generation of compound libraries for high-throughput screening is a cornerstone strategy for identifying new lead compounds. nih.gov The well-defined, differential reactivity of 5-Chloro-2-iodo-4-methylpyrimidine makes it an ideal scaffold for combinatorial chemistry and the parallel synthesis of large libraries of functionalized pyrimidines.

The synthetic strategy involves a divergent approach. The common core, 5-Chloro-2-iodo-4-methylpyrimidine, can be reacted with a set of diverse building blocks (e.g., 100 different boronic acids) at the C2 position. This creates a first-generation library of 100 unique 2-substituted-5-chloropyrimidines. Each of these intermediates can then be further reacted with a second set of diverse building blocks (e.g., 100 different amines) at the C5 position. This two-step sequence can theoretically generate a library of 10,000 (100 x 100) distinct, final compounds, all based on the original 4-methylpyrimidine scaffold. This method allows for a rapid exploration of the chemical space around the pyrimidine core, significantly increasing the probability of discovering molecules with desired biological activities.

Table 2: Illustrative Scheme for Combinatorial Library Synthesis

| Step | Reaction at C2 (e.g., Suzuki Coupling) | Intermediate Pool | Reaction at C5 (e.g., SNAr) | Final Compound Library |

| 1 | Core + Building Block Set A (A₁, A₂, ... Aₙ) | n Intermediates (Core-A₁, Core-A₂, ...) | ||

| 2 | Each Intermediate + Building Block Set B (B₁, B₂, ... Bₘ) | n x m unique final compounds (B₁-Core-A₁, B₂-Core-A₁, ...) |

Role in Scaffold Hopping and Molecular Design for Chemical Space Exploration

Scaffold hopping is a strategic approach in medicinal chemistry used to design novel compounds by replacing the central core structure of a known active molecule with a different, often bioisosteric, scaffold. mdpi.comnih.gov This technique aims to discover new chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better selectivity, more favorable metabolic profiles, or novel intellectual property.

5-Chloro-2-iodo-4-methylpyrimidine can be effectively utilized in such scaffold hopping endeavors. For example, if a known drug molecule contains a different heterocyclic core (e.g., a quinoline (B57606) or an indole) with key side chains responsible for its activity, a medicinal chemist might replace that core with the 4-methylpyrimidine scaffold. The iodo and chloro groups on the pyrimidine ring serve as convenient chemical handles to re-attach the critical side chains in a spatially similar orientation to the original molecule.

The C2-iodo group, in particular, provides a vector for installing a key substituent via robust cross-coupling chemistry. The C5-chloro and C4-methyl groups offer additional points for modification to fine-tune the molecule's properties. This allows chemists to explore novel regions of chemical space while retaining the essential pharmacophoric features required for biological activity, making 5-Chloro-2-iodo-4-methylpyrimidine a valuable tool for molecular design and lead optimization. researchgate.netacs.org

Future Research Directions and Emerging Methodologies for Halogenated Pyrimidines

Development of Innovative and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift in synthetic chemistry. For halogenated pyrimidines, this translates to a move away from harsh reagents and organic solvents towards greener, more efficient, and sustainable manufacturing processes.

Future efforts will likely concentrate on the adoption of environmentally benign solvents and catalytic systems. Research has already demonstrated the potential of using water as a solvent for certain pyrimidine (B1678525) syntheses, such as the TFA-catalyzed formation of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com Another promising avenue is the use of ionic liquids, which have been employed for highly efficient C-5 halogenation of pyrimidine-based nucleosides using N-halosuccinimides, offering the significant advantage of being recoverable and reusable. elsevierpure.com Similarly, the development of methods using readily available and safer halogen sources, such as potassium halides, in combination with hypervalent iodine(III) reagents in aqueous media, represents a significant step towards greener halogenation protocols. rsc.org

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are another cornerstone of sustainable synthesis. researchgate.net These reactions improve atom economy and reduce waste by minimizing intermediate isolation steps. The synthesis of pyrimidine derivatives from 1,3-diketones, aldehydes, and cyanamide (B42294) is an example of an MCR that yields complex pyrimidines efficiently. researchgate.net The use of catalysts, including novel nano-catalysts, further enhances the efficiency and sustainability of these reactions, often allowing for shorter reaction times and milder conditions. orientjchem.org Energy-efficient synthesis methods, such as microwave-assisted and ultrasound-irradiated reactions, are also becoming more prevalent, offering faster and more efficient access to novel pyrimidine derivatives, including fluorinated analogues. ontosight.aimdpi.com

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids rsc.orgmdpi.comelsevierpure.com |

| Reagents | Harsh, stoichiometric reagents | Catalytic systems, safer halogen sources (e.g., potassium halides) rsc.org |

| Reaction Type | Multi-step synthesis with isolated intermediates | Multicomponent Reactions (MCRs), One-pot synthesis researchgate.netnih.gov |

| Energy Input | Conventional heating, often for long durations | Microwave irradiation, Ultrasound irradiation ontosight.aimdpi.com |

| Waste Generation | High | Reduced, with potential for catalyst and solvent recycling elsevierpure.com |

Application of Advanced Spectroscopic Techniques for in situ Monitoring

Understanding and optimizing complex chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the transient species involved. Advanced spectroscopic techniques applied in situ (within the reaction vessel in real-time) are critical tools for gaining these insights.

The future of pyrimidine synthesis will see greater integration of such analytical methods to monitor reactions as they happen. Techniques like time-resolved dispersive X-ray absorption spectroscopy (DXAS) have been established as viable methods for studying mechanochemical reactions with high temporal resolution, providing unprecedented detail of the synthesis process. nih.gov While not yet widely applied to pyrimidine synthesis, this approach could be invaluable for monitoring the coordination environment and oxidation states of metal catalysts used in cross-coupling reactions involving substrates like 5-Chloro-2-iodo-4-methylpyrimidine.

Other powerful in situ methods include Raman and infrared (IR) spectroscopy, which can track the concentration of reactants, products, and intermediates over time by monitoring their characteristic vibrational frequencies. The ability to observe the complex interplay of chemical processes at a molecular level is fundamental to enhancing our understanding of reaction mechanisms. nih.gov For instance, in situ monitoring could elucidate the formation of intermediates in catalyzed reactions, helping to optimize conditions to maximize yield and minimize byproducts. Furthermore, techniques like cross-linking mass spectrometry, though typically used in proteomics, offer a conceptual framework for capturing transient interactions in complex chemical systems, which could be adapted to study reaction mechanisms. mdpi.com The integration of multiple analytical approaches will be key to confirming results and filling data gaps, leading to a more complete picture of the reaction landscape. nih.gov

| Technique | Potential Application | Information Gained |

|---|---|---|

| Time-Resolved DXAS | Monitoring metal-catalyzed cross-coupling reactions. nih.gov | Catalyst oxidation state, coordination environment, reaction kinetics. nih.gov |

| In Situ Raman/IR Spectroscopy | Real-time tracking of functional group transformations. | Concentrations of reactants, intermediates, and products; reaction progress. |

| Process NMR Spectroscopy | Following the structural evolution of molecules during synthesis. | Identification of transient intermediates, mechanistic insights. |

| Mass Spectrometry | Detecting short-lived species and reaction intermediates. mdpi.com | Mechanistic pathways, byproduct formation. |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry